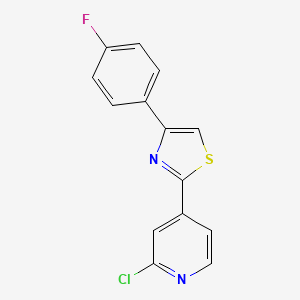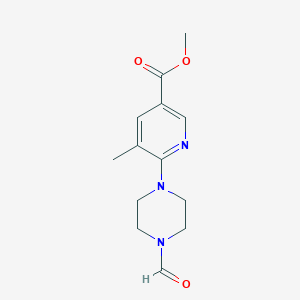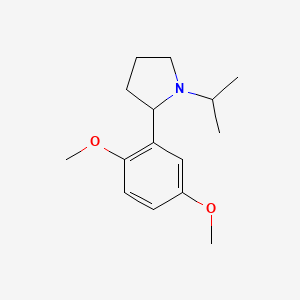
2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring attached to a 2,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2,5-dimethoxybenzaldehyde with isopropylamine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring. This step is typically carried out using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar phenethylamine backbone.
2,5-Dimethoxyamphetamine: A psychoactive compound with similar methoxy substitutions on the phenyl ring.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-isopropylpyrrolidine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamines. This structural feature may confer different pharmacological properties and reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16-9-5-6-14(16)13-10-12(17-3)7-8-15(13)18-4/h7-8,10-11,14H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
USXYTEPDDNZFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCC1C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B15056752.png)
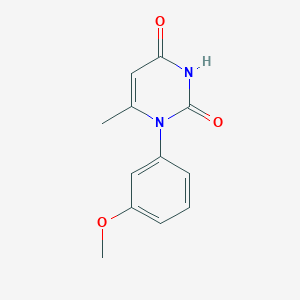
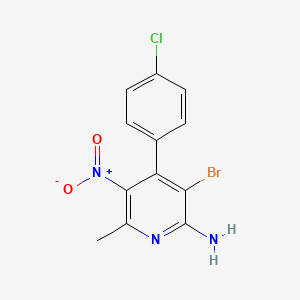
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
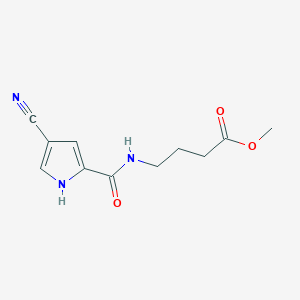
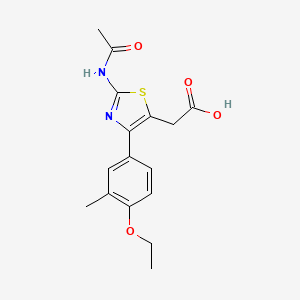
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
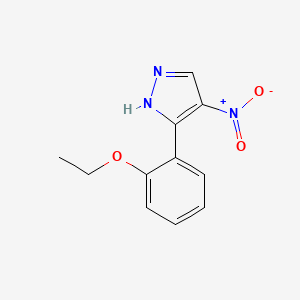

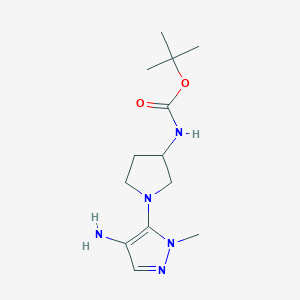
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
